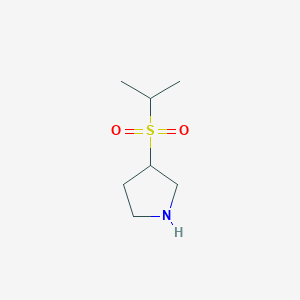
5-Bromo-4-chloro-2-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-methylbenzene-1-thiol is an aromatic compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-thiol typically involves multi-step processes. One common method includes:
Electrophilic Aromatic Substitution:
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or electrophiles like bromine (Br2) are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzene derivatives .
Scientific Research Applications
5-Bromo-4-chloro-2-methylbenzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-4-chloro-2-methylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-methylbenzene
- 2-Bromo-4-chloro-1-methylbenzene
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
Uniqueness
5-Bromo-4-chloro-2-methylbenzene-1-thiol is unique due to the presence of both bromine and chlorine atoms along with a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
HJAIOVWMYPVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine](/img/structure/B15263161.png)
![1-[(tert-Butoxy)carbonyl]-4-fluoro-1H-indole-2-carboxylic acid](/img/structure/B15263175.png)
![6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid](/img/structure/B15263176.png)


![2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine](/img/structure/B15263197.png)
![1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B15263202.png)



![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B15263231.png)
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B15263237.png)

